molecular formula C23H36NNaO3 B1433797 N-Tetradecanoylphenylalaninemonosodiumsalt CAS No. 36577-41-0

N-Tetradecanoylphenylalaninemonosodiumsalt

Cat. No.: B1433797
CAS No.: 36577-41-0
M. Wt: 397.5 g/mol
InChI Key: HMOQVKOHEKUNNS-BOXHHOBZSA-M
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Description

Molecular Composition and Identity

N-Tetradecanoylphenylalaninemonosodiumsalt (CAS RN: 36577-41-0) is an amino acid-derived surfactant with the molecular formula $$ \text{C}{23}\text{H}{36}\text{NNaO}_3 $$ and a molecular weight of 397.5 g/mol. The compound consists of three primary components:

  • A tetradecanoyl chain (14-carbon saturated fatty acid) linked via an amide bond.
  • A phenylalanine residue providing aromatic character.
  • A sodium counterion neutralizing the carboxylate group.

Table 1: Key molecular identifiers

Property Value Source
Molecular formula $$ \text{C}{23}\text{H}{36}\text{NNaO}_3 $$
IUPAC name Sodium (2S)-3-phenyl-2-(tetradecanoylamino)propanoate
Parent compound N-Tetradecanoyl-L-phenylalanine

Structural Characteristics of this compound

The compound’s structure features:

  • Hydrophobic domain : The tetradecanoyl chain ($$ \text{CH}3(\text{CH}2)_{12}\text{CO} $$) enables micelle formation, critical for surfactant activity.
  • Aromatic core : The benzyl group of phenylalanine enhances π-π stacking interactions, stabilizing molecular aggregates.
  • Polar headgroup : The sodium carboxylate ($$ \text{COO}^-\text{Na}^+ $$) ensures water solubility and ionic character.

Figure 1: Structural motifs
$$
\text{Tetradecanoyl chain} - \text{NH} - \text{C}(\text{COO}^-\text{Na}^+)\text{H} - \text{CH}2\text{C}6\text{H}_5
$$

X-ray diffraction studies of analogous N-acyl phenylalanine salts reveal layered crystalline arrangements driven by hydrogen bonding between amide groups and cation-π interactions involving the benzyl ring.

Relationship to N-Acyl Amino Acid Surfactant Family

This compound belongs to the N-acyl amino acid surfactant class, characterized by:

  • Biodegradability : Enzymatic cleavage of amide bonds facilitates environmental breakdown.
  • Tunable properties : Chain length (C12–C18) and amino acid residue (e.g., alanine, tryptophan) modulate critical micelle concentration (CMC) and Krafft temperature.

Table 2: Comparative analysis of N-acyl amino acid surfactants

Compound CMC (mM) Krafft Temp (°C) Key Feature
N-Lauroylalanine sodium salt 4.2 45 Short-chain (C12)
N-Myristoylphenylalanine sodium salt 0.29 62 Aromatic stabilization
N-Lauroylsarcosine sodium salt 1.0 46 Methylated amide

The extended tetradecanoyl chain (C14) in this compound reduces CMC by 85% compared to lauroyl (C12) analogs, enhancing surface activity.

Stereochemical Considerations and Chiral Properties

The compound exhibits chiral discrimination due to its L-phenylalanine configuration:

  • Homochiral vs. heterochiral packing : DL-racemic mixtures form less stable crystals than enantiopure L-forms, as shown by differential scanning calorimetry (ΔH_solution = +18.6 kJ/mol for DL vs. +15.4 kJ/mol for L).
  • Counterion effects : Larger cations (e.g., Cs⁺) weaken chiral discrimination in phenylalanine derivatives due to reduced peptide–counterion interactions, unlike alanine or valine analogs.

FT-IR studies highlight amide I band shifts (1646 cm⁻¹ for DL vs. 1652 cm⁻¹ for L-forms), indicating stronger hydrogen bonding in heterochiral aggregates. Theoretical calculations (Hartree-Fock/6-31+G*) further suggest that sodium ions coordinate preferentially with carbonyl groups in DL-configurations, stabilizing racemic crystals.

Key stereochemical insight : The benzyl group’s steric bulk dominates over counterion effects in phenylalanine surfactants, preserving heterochiral preference even with large cations.

Properties

IUPAC Name

sodium;(2S)-3-phenyl-2-(tetradecanoylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(25)24-21(23(26)27)19-20-16-13-12-14-17-20;/h12-14,16-17,21H,2-11,15,18-19H2,1H3,(H,24,25)(H,26,27);/q;+1/p-1/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOQVKOHEKUNNS-BOXHHOBZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation Using Tetradecanoyl Chloride

  • Procedure : Phenylalanine is reacted with tetradecanoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the amide bond.
  • Reaction Conditions : Typically conducted under an inert atmosphere (nitrogen or argon) to prevent hydrolysis, at low to moderate temperatures (0–25°C) to control reaction rate and minimize side reactions.
  • Work-up : The reaction mixture is quenched with water, and the product is extracted and purified, often by recrystallization or chromatography.
  • Monosodium Salt Formation : The free acid form is neutralized with sodium hydroxide to obtain the monosodium salt.

This method is widely used due to its straightforwardness and relatively high yield.

Carbodiimide-Mediated Coupling (DCC or EDC)

  • Procedure : The carboxyl group of tetradecanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to form an active ester intermediate.
  • Reaction with Phenylalanine : The activated ester then reacts with the amino group of phenylalanine to form the amide bond.
  • Advantages : This method avoids the use of acyl chlorides, which can be moisture sensitive and harsh; it allows milder reaction conditions and better control over side reactions.
  • Purification : The byproduct dicyclohexylurea (DCU) is removed by filtration, and the product is purified by chromatography.
  • Monosodium Salt Formation : Similar neutralization step as above.

This approach is preferred for sensitive substrates and where high purity is required.

Enzymatic Synthesis

  • Procedure : Lipase or protease enzymes catalyze the formation of the amide bond between phenylalanine and tetradecanoic acid or its derivatives.
  • Conditions : Mild, aqueous or biphasic systems, ambient temperature, and neutral pH.
  • Advantages : Environmentally friendly, high stereospecificity, and fewer side products.
  • Limitations : Longer reaction times and sometimes lower yields compared to chemical methods.

Though less common, enzymatic synthesis is gaining interest for green chemistry applications.

Detailed Comparative Data Table of Preparation Methods

Preparation Method Reagents/Conditions Advantages Disadvantages Typical Yield (%) Purity
Direct Acylation Tetradecanoyl chloride, base, inert atmosphere, 0–25°C Simple, high yield, rapid reaction Moisture sensitive reagents, harsh 75–85 High
Carbodiimide-Mediated Coupling Tetradecanoic acid, DCC or EDC, NHS/HOBt, mild conditions Mild conditions, good control Requires removal of DCU byproduct 70–80 Very High
Enzymatic Synthesis Lipase/protease, aqueous or biphasic system Green chemistry, stereospecific Longer time, variable yields 50–65 High

Research Findings and Optimization

  • Reaction Optimization : Studies indicate that controlling temperature and moisture is critical in direct acylation to prevent hydrolysis of acyl chloride and side reactions.
  • Coupling Reagents : Use of EDC/NHS over DCC reduces byproduct contamination and simplifies purification.
  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane, DMF) are preferred for chemical coupling, while aqueous buffers are used for enzymatic methods.
  • pH Control : Maintaining neutral to slightly basic pH during salt formation ensures monosodium salt stability and solubility.
  • Purification Techniques : Silica gel chromatography, recrystallization, and preparative HPLC are employed to achieve high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

N-Tetradecanoylphenylalaninemonosodiumsalt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups, with reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) facilitating the reaction.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the cleavage of the amide bond and the formation of phenylalanine and tetradecanoic acid.

Scientific Research Applications

N-Tetradecanoylphenylalaninemonosodiumsalt, also known as N-tetradecanoyl-L-phenylalanine monosodium salt, is a compound that has garnered attention in various scientific research applications due to its unique biochemical properties. This article will delve into its applications across different fields, supported by comprehensive data tables and case studies.

Drug Delivery Systems

This compound has been explored as a potential carrier for drug delivery systems. Its lipophilic nature allows it to encapsulate hydrophobic drugs effectively, improving their solubility and bioavailability.

  • Case Study : A study demonstrated the use of this compound in formulating nanoparticles for targeted delivery of anticancer agents. The nanoparticles showed enhanced uptake in cancer cells compared to conventional delivery methods, indicating improved therapeutic efficacy.

Membrane Interaction Studies

Due to its amphiphilic properties, this compound is utilized in studies examining membrane interactions and dynamics. It can integrate into lipid bilayers, providing insights into membrane fluidity and permeability.

  • Data Table: Membrane Fluidity Studies
CompoundMethod UsedObserved Effect
N-TetradecanoylphenylalanineFluorescence MicroscopyIncreased fluidity in lipid bilayers
PhosphatidylcholineDPH FluorescenceBaseline fluidity

Biochemical Assays

The compound serves as a substrate in various enzymatic assays, particularly those involving lipases and proteases. Its structural features allow researchers to investigate enzyme kinetics and mechanisms.

  • Case Study : In a kinetic study involving lipases, this compound was used to assess substrate specificity. The results indicated that specific lipases exhibited higher activity towards this compound compared to other fatty acid derivatives.

Antioxidant Activity

Research has indicated that this compound possesses antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems.

  • Data Table: Antioxidant Activity Comparison
CompoundIC50 (µM)Source
N-Tetradecanoylphenylalanine15.2In vitro cell line study
Ascorbic Acid12.5Standard reference

Biochemical Pathways

  • Enzyme Interaction : The compound acts as an inhibitor or substrate for specific enzymes, influencing metabolic pathways related to lipid metabolism.
  • Cell Signaling : By modifying membrane fluidity, it can impact signaling pathways that rely on membrane dynamics.

Mechanism of Action

The mechanism of action of N-Tetradecanoylphenylalaninemonosodiumsalt involves its interaction with biological membranes and proteins. The tetradecanoyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity and permeability. This can influence the activity of membrane-bound enzymes and receptors, leading to various biological effects. The phenylalanine moiety can interact with specific amino acid residues in proteins, modulating their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

N-Lauroyl-N-Methyltaurine Sodium Salt (Hostapon LT)

  • Structure : Features a 12-carbon lauroyl chain linked to a methyltaurine sulfonate group (C12H23CON(CH3)CH2CH2SO3Na) .
  • Key Differences: Amino Acid Backbone: Hostapon LT uses taurine (a sulfonic acid derivative), whereas N-Tetradecanoylphenylalaninemonosodiumsalt incorporates phenylalanine (an aromatic amino acid with a carboxylate group). Chain Length: The tetradecanoyl chain (C14) in the target compound is longer than Hostapon LT’s lauroyl chain (C12), likely increasing hydrophobicity and reducing critical micelle concentration (CMC). Applications: Hostapon LT is widely used in detergents and textiles for its surfactant properties . The phenylalanine derivative may exhibit enhanced stability in acidic or aromatic-rich environments due to its aromatic ring.

EDTA Salts (e.g., Potassium or Copper Salts)

  • Structure : Ethylenediamine tetraacetic acid (EDTA) salts, such as (ETHYLENEDINITRILO)TETRAACETIC ACID, POTASSIUM SALT .
  • Key Differences: Functionality: EDTA salts are strong chelating agents due to multiple carboxylate groups, while this compound lacks such multidentate coordination sites. Applications: EDTA derivatives are used in metal ion sequestration (e.g., medicine, industrial cleaning), whereas the target compound is more likely tailored for emulsification or biocompatible formulations.

Phase-Transfer Catalysts

  • Relevance: discusses intermediates in salt metathesis mechanisms, which may relate to the synthesis or reactivity of ionic surfactants like this compound.
  • Contrast: Phase-transfer catalysts typically involve quaternary ammonium or crown ethers, whereas the target compound’s functionality is derived from an amino acid backbone.

Comparative Data Table

Compound Acyl Chain Length Core Structure Functional Groups Key Applications
This compound C14 Phenylalanine Amide, Carboxylate Surfactants, Cosmetics
N-Lauroyl-N-Methyltaurine Sodium Salt C12 Taurine sulfonate Amide, Sulfonate Detergents, Textiles
EDTA, Potassium Salt N/A Ethylenediamine Four Carboxylates Metal Chelation

Research Findings and Implications

  • Chain Length vs. Performance: Longer acyl chains (e.g., C14 vs. C12) generally enhance hydrophobic interactions, reducing CMC and improving surfactant efficiency. This suggests this compound may outperform shorter-chain analogs in stabilizing emulsions or lipid bilayers.
  • Aromatic vs. In contrast, sulfonate groups (as in Hostapon LT) offer stronger acidity and solubility .
  • Synthesis Challenges: Salt metathesis mechanisms () may play a role in synthesizing monosodium salts, requiring precise control to avoid byproducts.

Biological Activity

N-Tetradecanoylphenylalaninemonosodiumsalt, a derivative of phenylalanine, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its long-chain fatty acid (tetradecanoic acid) linked to the amino acid phenylalanine. This structure is significant as it influences the compound's solubility, permeability, and interaction with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. These pathways may involve caspase activation and modulation of Bcl-2 family proteins, leading to programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The long hydrophobic chain facilitates interaction with lipid bilayers, altering membrane fluidity and permeability.
  • Receptor Modulation : It may act on specific receptors involved in cell signaling, influencing cellular responses to external stimuli.
  • Enzyme Inhibition : The compound could inhibit enzymes critical for bacterial growth or cancer cell proliferation, thereby exerting its therapeutic effects.

Case Studies

A number of case studies highlight the potential applications of this compound:

  • Antibacterial Efficacy : A study conducted on various strains of Escherichia coli demonstrated that this compound significantly reduced bacterial viability at concentrations as low as 50 µg/mL. The study attributed this effect to the compound's ability to disrupt the outer membrane integrity.
  • Cancer Cell Line Studies : In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 40% reduction in cell proliferation within 48 hours. The study noted increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation.

Comparative Analysis

The table below summarizes key findings related to the biological activity of this compound compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesMembrane disruption, enzyme inhibition
PhenylalanineLimitedNoNone
Other fatty acid derivativesVariableVariableDepends on structure

Q & A

Basic: What are the recommended analytical techniques for confirming the purity and structural integrity of N-Tetradecanoylphenylalaninemonosodiumsalt?

To verify purity and structure, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For confirming the presence of the phenylalanine backbone and tetradecanoyl group via proton and carbon-13 shifts.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity by quantifying impurities under reverse-phase conditions (e.g., C18 column, acetonitrile/water gradient).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to validate molecular weight and detect degradation products.
  • Elemental Analysis : To confirm sodium content and stoichiometry .

Advanced: How can researchers resolve contradictions in reported solubility profiles of this compound across studies?

Discrepancies in solubility data often arise from variations in experimental conditions. Methodological recommendations include:

  • Standardized Solvent Systems : Use USP-defined buffers (e.g., pH 7.4 PBS) and control temperature (±0.5°C).
  • Dynamic Light Scattering (DLS) : Monitor aggregation states, which may affect apparent solubility.
  • Replicate Studies : Conduct triplicate measurements under inert atmospheres to prevent oxidation/hydrolysis.
  • Cross-Validate : Compare results with orthogonal techniques like isothermal titration calorimetry (ITC) to confirm thermodynamic solubility .

Basic: What synthetic protocols are validated for this compound, and how can side products be minimized?

The compound is typically synthesized via:

  • Acylation of L-Phenylalanine : React L-phenylalanine with tetradecanoyl chloride in a basic aqueous medium (e.g., NaOH) to form the monosodium salt.
  • Critical Parameters :
    • Maintain pH >10 to ensure deprotonation of the amino group.
    • Use anhydrous tetrahydrofuran (THF) to suppress hydrolysis of the acyl chloride.
    • Purify via recrystallization from ethanol/water (3:1 v/v) to remove unreacted fatty acid derivatives .

Advanced: What experimental strategies are effective for studying the compound’s interaction with lipid bilayers or membrane-bound proteins?

Advanced approaches include:

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding kinetics.
  • Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., dansyl chloride) to monitor rotational mobility changes upon membrane insertion.
  • Molecular Dynamics (MD) Simulations : Parameterize the compound using CHARMM36 force fields to predict partitioning behavior in lipid phases.
  • Cryo-Electron Microscopy (Cryo-EM) : Resolve structural changes in membrane proteins upon ligand binding .

Basic: How should researchers handle and store this compound to ensure long-term stability?

  • Storage : Store desiccated at 2–8°C in amber glass vials to prevent photodegradation.
  • Handling : Use nitrogen-purged environments during weighing to avoid hygroscopic absorption.
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation (e.g., free fatty acid formation) .

Advanced: How can contradictory results in the compound’s biological activity (e.g., enzyme inhibition vs. activation) be systematically investigated?

To address such contradictions:

  • Dose-Response Curves : Test activity across a broad concentration range (10 nM–100 µM) to identify biphasic effects.
  • Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions.
  • Structural Analysis : Co-crystallize the compound with target enzymes to resolve binding modes (e.g., X-ray crystallography).
  • Cellular Context : Compare results in immortalized cell lines versus primary cells, as membrane composition affects activity .

Basic: What are the critical parameters for formulating this compound in aqueous buffers for in vitro assays?

  • Buffer Selection : Use HEPES or Tris buffers (pH 7.0–8.5) to avoid sodium ion interference.
  • Solubilization Aids : Include 0.1% w/v cyclodextrins or Tween-80 for concentrations >1 mM.
  • Sonication : Apply pulsed ultrasonication (10 sec on/off cycles) to disperse aggregates.
  • Osmolarity Adjustment : Match buffer osmolarity to physiological conditions (290–310 mOsm/kg) .

Advanced: What methodologies are recommended for elucidating the compound’s metabolic fate in cellular systems?

  • Isotope Labeling : Synthesize a ¹⁴C-labeled variant for tracing metabolic pathways via scintillation counting.
  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Identify metabolites using high-resolution orbitrap systems.
  • Knockout Models : Use CRISPR-Cas9 to silence candidate enzymes (e.g., esterases) and assess metabolic shifts.
  • Pharmacokinetic Modeling : Integrate in vitro clearance data with in silico PBPK models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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